2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that features a unique structural framework. This compound is part of a class of sterically constrained amino acids, which are known for their rigid molecular structures. These compounds are of significant interest in the fields of chemistry, biochemistry, and drug design due to their potential to act as efficient and selective ligands for various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings in the spirocyclic structure . The reaction conditions often include the use of basic or acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be challenging due to the need for precise control over reaction conditions and the removal of by-products . Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to improve yield and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential in drug design, particularly in the development of peptidomimetic drugs that mimic the structure and function of peptides.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, enhancing its binding affinity and selectivity for biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained structure.
2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a four-membered ring structure.
2,4-Methanoproline: A synthetic amino acid with a rigid polycyclic structure.
Uniqueness
2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its spirocyclic scaffold, which provides a distinct spatial arrangement of functional groups. This structural feature enhances its potential as a ligand for biological targets, making it a valuable compound in drug design and other scientific research applications .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
NMDXIAMTGNYMEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
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